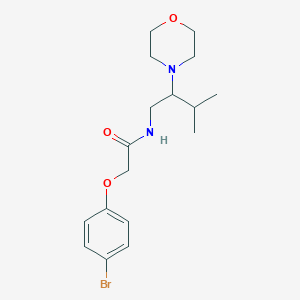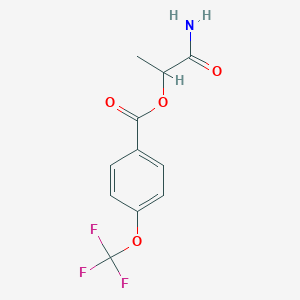
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide, also known as BMB-BA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide exerts its therapeutic effects through the inhibition of various signaling pathways such as NF-κB, PI3K/Akt, and MAPK. These pathways are involved in the regulation of inflammation, cell growth, and survival.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide in lab experiments is its potential therapeutic applications in various scientific research fields. However, there are also limitations to using 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. For example, the mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, the synthesis of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is a multistep process, which can make it difficult to obtain pure samples of the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. One direction is to further investigate the mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide and its effects on different cell types. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide in vivo. Additionally, there is potential for the development of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide as a therapeutic agent for the treatment of various diseases. Overall, the study of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has the potential to lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide involves a multistep process that includes the reaction of 4-bromophenol with 3-methyl-2-morpholin-4-ylbutan-1-amine to form 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)amine. This intermediate is then reacted with acetic anhydride to form 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been shown to inhibit the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been studied for its ability to improve glucose tolerance and insulin sensitivity in diabetic mice.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-13(2)16(20-7-9-22-10-8-20)11-19-17(21)12-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGCFAAUMGZIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)COC1=CC=C(C=C1)Br)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)



![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)
![3-[[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7680822.png)
![2-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7680823.png)
![5-(4-methylphenyl)-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-1,2,4-triazole-3-thione](/img/structure/B7680830.png)
![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)